molecular formula C26H26N4O2 B6124364 1-(1H-indol-3-ylmethyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide

1-(1H-indol-3-ylmethyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide

Cat. No. B6124364
M. Wt: 426.5 g/mol
InChI Key: YYAZMAVVEBQKAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-indol-3-ylmethyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of indole-based compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-ylmethyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide A is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. In cancer cells, 1-(1H-indol-3-ylmethyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide A has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. It has also been shown to induce cell cycle arrest and apoptosis through the upregulation of p53 and downregulation of Bcl-2.
In inflammation, 1-(1H-indol-3-ylmethyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide A has been shown to inhibit the activation of NF-κB, which is a key transcription factor involved in the regulation of pro-inflammatory cytokines. It has also been shown to inhibit the production of reactive oxygen species and the activation of NLRP3 inflammasome, which are important contributors to inflammation and tissue damage.
In neurodegenerative diseases, 1-(1H-indol-3-ylmethyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide A has been shown to inhibit the production of amyloid beta and tau protein, which are key factors in the development of Alzheimer's disease. It has also been shown to improve cognitive function and protect against neuronal damage through the modulation of various signaling pathways.
Biochemical and Physiological Effects:
1-(1H-indol-3-ylmethyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide A has been shown to possess a wide range of biochemical and physiological effects, including the inhibition of cancer cell growth, the suppression of inflammation, and the protection against neuronal damage. It has also been shown to modulate various signaling pathways and cellular processes, including the Akt/mTOR pathway, NF-κB signaling pathway, and NLRP3 inflammasome activation.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(1H-indol-3-ylmethyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide A in lab experiments include its potent biological activities, its well-characterized synthesis method, and its potential therapeutic applications in various areas. However, there are also limitations to using 1-(1H-indol-3-ylmethyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide A, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into consideration when designing experiments and interpreting results.

Future Directions

There are several future directions for research on 1-(1H-indol-3-ylmethyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide A, including the investigation of its potential therapeutic applications in other areas, such as viral infections and autoimmune diseases. There is also a need for further studies on its mechanism of action and its effects on various signaling pathways and cellular processes. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacological properties are important areas of future research.

Synthesis Methods

The synthesis of 1-(1H-indol-3-ylmethyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide A involves several steps, including the preparation of the key intermediate 2-(3-pyridinyloxy)phenylpiperidin-3-amine, which is then coupled with indole-3-carboxaldehyde to form the final product. The synthesis has been described in detail in several research papers, and the yield and purity of the compound have been optimized through various methods.

Scientific Research Applications

1-(1H-indol-3-ylmethyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide A has been investigated for its potential therapeutic applications in several areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 1-(1H-indol-3-ylmethyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide A has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis and inhibit angiogenesis, which are important processes in cancer development and progression.
In inflammation research, 1-(1H-indol-3-ylmethyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide A has been shown to possess potent anti-inflammatory properties, including the inhibition of pro-inflammatory cytokines and the suppression of NF-κB signaling pathway. It has also been shown to reduce the production of reactive oxygen species, which are known to contribute to inflammation and tissue damage.
In neurodegenerative disease research, 1-(1H-indol-3-ylmethyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide A has been investigated for its potential to protect against neuronal damage and improve cognitive function. It has been shown to inhibit the production of amyloid beta, which is a key factor in the development of Alzheimer's disease. It has also been shown to improve memory and learning in animal models of neurodegenerative diseases.

properties

IUPAC Name

1-(1H-indol-3-ylmethyl)-N-(2-pyridin-3-yloxyphenyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2/c31-26(29-24-11-3-4-12-25(24)32-21-8-5-13-27-16-21)19-7-6-14-30(17-19)18-20-15-28-23-10-2-1-9-22(20)23/h1-5,8-13,15-16,19,28H,6-7,14,17-18H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAZMAVVEBQKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CNC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-indol-3-ylmethyl)-N-(2-pyridin-3-yloxyphenyl)piperidine-3-carboxamide

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